molecular formula C10H18N4O6 B7908557 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B7908557
M. Wt: 290.27 g/mol
InChI Key: DHQJPCIPZHPDSL-UHFFFAOYSA-N
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Description

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often utilized in glycotherapeutic applications, drug delivery systems, and as a solubility and protein enhancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-galactopyranoside with azidoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidoethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside
  • 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside
  • 2-Azidoethyl beta-glucopyranoside

Uniqueness

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its specific structural features, including the presence of both azido and acetamido groups. These functional groups confer high reactivity and versatility, making it particularly useful in click chemistry and glycotherapeutic applications. Its ability to form stable triazole linkages distinguishes it from other similar compounds .

Biological Activity

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside (AEAG) is an alkylated glycoside that has garnered attention for its significant biological activity and applications in various scientific fields, particularly in biochemistry, medicinal chemistry, and drug delivery systems. The compound's structure, which includes both azido and acetamido functional groups, allows it to participate in click chemistry reactions, making it a versatile building block for synthesizing complex molecules.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N₃O₅
  • CAS Number : 142072-15-9
  • Molecular Weight : 301.27 g/mol

The presence of the azido group facilitates its reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc), which are pivotal in synthetic organic chemistry.

The biological activity of AEAG is primarily attributed to its ability to form stable triazole linkages through click chemistry. This reaction is crucial for developing glycoconjugates and glycoproteins, which play significant roles in cellular interactions and signaling pathways. The compound has been shown to interact with various biological targets, including:

  • Peptidoglycan Recognition Protein 3 (PGRP3) : AEAG has been identified as a target for PGRP3, which is involved in immune response mechanisms.
  • Asialoglycoprotein Receptor (ASGP-R) : This receptor mediates the uptake of glycoproteins with terminal galactose or N-acetylgalactosamine, making AEAG a potential candidate for targeted drug delivery to liver cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of galactosides, including AEAG analogs, exhibit antimicrobial properties against various pathogens. Notably:

  • Broad-Spectrum Activity : Compounds synthesized from AEAG showed potent antibacterial activity against five human pathogenic bacteria and two phyto-fungi.
  • Molecular Docking Studies : In silico analyses indicated that AEAG analogs could inhibit the dengue virus NS2B/NS3 protease, suggesting potential antiviral applications.

Applications in Drug Delivery

AEAG's unique structural features make it suitable for use in drug delivery systems:

  • Glycotherapeutics : The compound can be utilized to enhance the solubility and bioavailability of therapeutic agents.
  • Biocompatible Materials : AEAG is being explored for its potential in creating materials that are compatible with biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosideAcetylation at multiple hydroxyl groupsEnhanced solubility and bioactivity
2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranosideAlpha anomeric configurationDifferences in receptor binding affinity
2-Azidoethyl beta-glucopyranosideLacks acetamido groupLimited biological applications compared to AEAG

Study on Antimicrobial Activity (2023)

A recent investigation into the antimicrobial properties of AEAG derivatives revealed that specific acyl substitutions significantly enhanced their efficacy against bacterial strains. Compounds exhibiting broad-spectrum activity were identified through a combination of spectroscopic methods and molecular dynamics simulations, confirming stable binding interactions with target proteins.

Targeting Liver Cells via ASGP-R

Research focusing on the ASGP-R highlighted AEAG's potential as a selective vector for drug delivery to hepatocytes. The study demonstrated that galactosyl-terminated macromolecules could effectively target liver cells, improving therapeutic outcomes while minimizing systemic side effects.

Properties

IUPAC Name

N-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJPCIPZHPDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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